4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine
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Overview
Description
4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine is an organic compound that features a morpholine ring substituted with a nitrothiophene and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine typically involves multi-step organic reactions. One common method includes the nitration of a thiophene derivative followed by coupling with a methoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings .
Scientific Research Applications
4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxyphenyl and thiophene groups contribute to the compound’s binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylmorpholine: Lacks the nitrothiophene group, resulting in different chemical and biological properties.
5-Nitrothiophene derivatives: Similar in structure but may have different substituents on the thiophene ring.
Morpholine derivatives: Various morpholine derivatives with different substituents can exhibit diverse properties.
Uniqueness
4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine is unique due to the combination of its nitrothiophene and methoxyphenyl groups, which confer specific chemical reactivity and potential biological activities not found in other similar compounds .
Properties
CAS No. |
86673-69-0 |
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Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-nitrothiophen-2-yl]morpholine |
InChI |
InChI=1S/C15H16N2O4S/c1-20-12-4-2-11(3-5-12)13-10-14(17(18)19)22-15(13)16-6-8-21-9-7-16/h2-5,10H,6-9H2,1H3 |
InChI Key |
JKWBVFTUVZFDFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(SC(=C2)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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